Cas no 1098588-16-9 (Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
- AK-88217
- ANW-67451
- CTK8C1917
- KB-252595
- Ethyl2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- DB-342928
- ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate
- 1098588-16-9
- Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
- DTXSID00743561
- Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate
-
- MDL: MFCD17392812
- インチ: InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
- InChIKey: OZAVEYRXDQJYHT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CNC2=CN=C(Br)N=C2C1=O
計算された属性
- せいみつぶんしりょう: 296.97490g/mol
- どういたいしつりょう: 296.97490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 81.2Ų
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E075505-50mg |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 50mg |
$ 360.00 | 2022-06-05 | ||
Alichem | A029186024-5g |
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 5g |
$4351.30 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632662-1g |
Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 98% | 1g |
¥14445.00 | 2024-08-09 | |
Alichem | A029186024-1g |
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 1g |
$1503.48 | 2023-09-04 | |
TRC | E075505-100mg |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 100mg |
$ 595.00 | 2022-06-05 | ||
Chemenu | CM166945-1g |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 1g |
$1431 | 2023-11-25 |
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
8. Back matter
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylateに関する追加情報
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate (CAS No. 1098588-16-9): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate (CAS No. 1098588-16-9) is a highly significant intermediate in the realm of pharmaceutical chemistry, playing a crucial role in the synthesis of novel therapeutic agents. This compound, characterized by its intricate pyrido-pyrimidine core structure, has garnered considerable attention due to its potential applications in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
The molecular structure of Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate encompasses a brominated pyrido-pyrimidine scaffold, which is a hallmark of many bioactive molecules. The presence of both hydroxyl and carboxylate functional groups provides multiple sites for chemical modification, enabling the design of derivatives with enhanced pharmacological properties. This structural versatility makes it an invaluable building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate the activity of kinases and other enzymes involved in disease pathways. Pyrido-pyrimidine derivatives have emerged as a prominent class of compounds due to their ability to interact with biological targets with high specificity. Among these, Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate has been explored as a precursor for synthesizing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies for solid tumors. Preclinical studies have demonstrated that derivatives of pyrido-pyrimidine structures can inhibit the growth of cancer cells by interfering with critical signaling pathways such as the MAPK and PI3K/AKT pathways. The bromine atom in Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate serves as a handle for further functionalization, allowing researchers to introduce additional substituents that enhance binding affinity and selectivity.
The carboxylate group at the 7-position provides an opportunity for conjugation with other pharmacophores, enabling the creation of prodrugs or dual-action therapeutics. This feature is particularly valuable in oncology, where combination therapies are often required to overcome drug resistance. Moreover, the hydroxyl group at the 8-position can be modified to introduce solubilizing moieties or to fine-tune metabolic stability, ensuring that the final drug candidate exhibits optimal pharmacokinetic profiles.
Recent advances in computational chemistry have further accelerated the discovery process for novel drug candidates derived from Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate. Molecular docking studies have identified promising scaffolds that can be optimized to improve binding interactions with target proteins. These computational approaches complement traditional synthetic strategies by providing insights into structural modifications that can enhance drug efficacy and reduce off-target effects.
The pharmaceutical industry has also shown interest in leveraging this compound for the development of treatments for inflammatory diseases such as rheumatoid arthritis and psoriasis. Pyrido-pyrimidine derivatives have been reported to modulate inflammatory cytokine production by inhibiting key transcription factors and signaling cascades. The ability to fine-tune the structure of Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate allows for the creation of compounds that selectively target inflammatory pathways without compromising safety.
In conclusion, Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate represents a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for designing next-generation therapeutics targeting cancer, inflammation, and other debilitating diseases. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
1098588-16-9 (Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate) 関連製品
- 1187830-46-1(5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 1261269-91-3(2,3,6-trifluoropyridine-4-carbaldehyde)
- 1805360-34-2(3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine)
- 218916-53-1(Euphorbia factor L8)
- 1057338-58-5(4-chloro-5H,6H,7H,8H,9H-pyrimido4,5-dazepine dihydrochloride)
- 1330267-27-0((R)-Apomorphine-10-sulfate)
- 686281-56-1(N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide)
- 1261775-83-0(2-Bromo-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone)
- 957502-51-1(N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide)




